molecular formula C11H15Cl2N B3176557 (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine CAS No. 99858-14-7

(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine

Cat. No.: B3176557
CAS No.: 99858-14-7
M. Wt: 232.15 g/mol
InChI Key: VDOLEXDRCMJGEM-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15Cl2N . It is also known by other names such as sec-butyl-(2,4-dichloro-benzyl)-amine and Benzenemethanamine .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . The targeted tertiary alcohol was effectively produced by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .


Molecular Structure Analysis

The molecular weight of “this compound” is 232.15 . The molecular structure can be further analyzed using the MOL file provided in the references .

Scientific Research Applications

Reaction Mechanisms and Synthesis

Research on the reactions involving similar amine compounds highlights the complexity and specificity of chemical interactions. For instance, a study on the reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol illustrates the formation of target amides and butyl esters, showcasing the potential of (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine in synthetic chemistry and the creation of novel compounds (Novakov et al., 2017).

Molecular Interactions and Spectroscopy

The interaction of protonated merocyanine dyes with amines in organic solvents provides insights into the solvatochromic behaviors and binding constants, relevant for understanding the interactions of this compound in various solvents and its potential applications in dye and sensor technologies (Ribeiro et al., 2011).

Antiviral Research

The structure-activity relationship studies of CCR5 antagonists, such as the potent lead structure (2S)-2-(3,4-Dichlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide, provide a framework for exploring the antiviral potential of related compounds like this compound, particularly against HIV-1 (Finke et al., 2001).

Pharmacological Properties

The pharmacological characterization of compounds structurally related to this compound, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), reveals their potential as selective κ-opioid receptor antagonists with applications in treating depression and addiction disorders (Grimwood et al., 2011).

Molecular Docking and Computational Studies

Molecular docking and computational studies of butanoic acid derivatives provide insights into their binding affinities and potential biological activities, offering a theoretical basis for the exploration of this compound in drug design and development (Vanasundari et al., 2018).

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOLEXDRCMJGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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